molecular formula C17H24N2O3S B5588321 1-{[3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperidine

1-{[3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperidine

Cat. No. B5588321
M. Wt: 336.5 g/mol
InChI Key: MFMSSEZKIYJVSZ-UHFFFAOYSA-N
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Description

1-{[3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperidine, also known as PSC 833, is a potent and selective inhibitor of the multidrug resistance protein 1 (MDR1). MDR1 is a transmembrane protein that is responsible for pumping a wide range of drugs out of cells, thereby reducing their effectiveness in treating diseases such as cancer. PSC 833 has been extensively studied for its potential use in overcoming MDR1-mediated drug resistance in cancer chemotherapy.

Scientific Research Applications

Sulfonamide Inhibitors in Drug Development

Sulfonamide compounds, including structures similar to 1-{[3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperidine, have been recognized for their significant role in drug development. These compounds serve as synthetic bacteriostatic antibiotics and have found applications beyond treating bacterial infections. Notably, sulfonamides have evolved to include a wide range of clinical uses, such as in diuretics, carbonic anhydrase inhibitors, antiepileptics, and more recently, in antiviral, anticancer, and Alzheimer’s disease drugs. The versatility of the sulfonamide group in contributing to the pharmacological efficacy of drugs underscores its importance in medicinal chemistry (Gulcin & Taslimi, 2018).

Piperazine Derivatives for Therapeutic Use

This compound belongs to a broader class of piperazine derivatives, which are integral to the design of drugs with diverse therapeutic uses. These include antipsychotic, antihistamine, antidepressant, anticancer, and antiviral applications. The flexibility of the piperazine nucleus in drug design is highlighted by its presence in numerous clinically used drugs, demonstrating its potential for creating novel therapeutics with varied pharmacological profiles. This adaptability points to the continued interest and exploration of piperazine-based molecules in drug discovery, emphasizing their role in developing new treatments for various diseases (Rathi et al., 2016).

Applications in Synthesis of N-heterocycles

The compound also finds relevance in the synthesis of N-heterocycles, which are crucial structural components in many natural products and therapeutically active molecules. Techniques involving chiral sulfinamides, closely related to the sulfonamide functionality, are instrumental in the stereoselective synthesis of piperidines, pyrrolidines, azetidines, and their fused derivatives. This methodological approach facilitates the production of structurally diverse N-heterocycles, showcasing the pivotal role of sulfonamide and related structures in the synthesis of biologically active compounds (Philip et al., 2020).

Mechanism of Action

There are a variety of pharmacological effects associated with phenylpiperidines including morphine-like activity or other central nervous system effects .

Safety and Hazards

According to the safety data sheet of Piperidine, it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage .

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

piperidin-1-yl-(3-piperidin-1-ylsulfonylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c20-17(18-10-3-1-4-11-18)15-8-7-9-16(14-15)23(21,22)19-12-5-2-6-13-19/h7-9,14H,1-6,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMSSEZKIYJVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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